(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-13-16(19-26-14)17(22)20-9-7-18(8-10-20)21(11-12-25-18)27(23,24)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENJHPVLGWMNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a 5-methylisoxazole moiety linked to a phenylsulfonyl group and a diazaspirodecane framework, which contributes to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Inhibition of Dopamine Transporter (DAT)
- A series of related compounds have shown that isoxazole derivatives can act as potent inhibitors of DAT, which is crucial for regulating dopamine levels in the brain. For instance, modifications to the isoxazole structure have been associated with increased potency against DAT, with IC50 values ranging from 7 to 43 nM for certain analogs .
- Muscarinic Receptor Activity
- Antimicrobial Properties
The biological activity of this compound can be attributed to several mechanisms:
- DAT Inhibition : By binding to the dopamine transporter, the compound may prevent the reuptake of dopamine, thereby increasing its availability in synaptic clefts. This mechanism is particularly relevant in the context of neuropsychiatric disorders.
- Muscarinic Agonism : The interaction with muscarinic receptors could lead to enhanced cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| DAT Inhibition | Competitive binding | |
| Muscarinic Activity | Agonist effect | |
| Antimicrobial Action | Disruption of cell wall |
Case Study: DAT Inhibition
A study focused on a series of 2-(3-methylisoxazol-5-yl)-3-aryl derivatives demonstrated that compounds with a methyl group at the C3 position exhibited significantly higher DAT inhibitory potency compared to their phenyl counterparts. This finding underscores the importance of structural modifications in enhancing biological efficacy .
Case Study: Cognitive Enhancement
In vivo experiments using rat models showed that administration of related diazaspiro compounds led to improved performance in memory tasks when challenged with scopolamine. These results indicate potential therapeutic benefits for cognitive enhancement and treatment of Alzheimer's disease .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity in several areas:
Inhibition of Dopamine Transporter (DAT)
The compound has been shown to act as a potent inhibitor of the dopamine transporter, which is essential for regulating dopamine levels in the brain. Studies have demonstrated that structural modifications to isoxazole derivatives can enhance DAT inhibitory potency, with IC50 values ranging from 7 to 43 nM for certain analogs.
Muscarinic Receptor Activity
The interaction with muscarinic receptors suggests potential benefits in enhancing cholinergic signaling. This mechanism may be particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity through mechanisms such as disruption of bacterial cell walls. Its efficacy against various microbial strains positions it as a candidate for further development in antimicrobial therapies.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| DAT Inhibition | Competitive binding | |
| Muscarinic Activity | Agonist effect | |
| Antimicrobial Action | Disruption of cell wall |
Case Study: DAT Inhibition
A focused study on related compounds revealed that derivatives with a methyl group at the C3 position exhibited significantly higher DAT inhibitory potency compared to their phenyl counterparts. This underscores the importance of structural modifications in enhancing biological efficacy.
Case Study: Cognitive Enhancement
In vivo experiments using rat models indicated that administration of diazaspiro compounds led to improved performance in memory tasks when challenged with scopolamine, suggesting potential therapeutic benefits for cognitive enhancement and treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
The 1-oxa-4,8-diazaspiro[4.5]decane system is structurally related to 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 from ). These analogs replace the oxa-diaza spiro system with a diaza-dione scaffold and incorporate arylpiperazine side chains. Key differences include:
- Target compound : Features a phenylsulfonyl group and isoxazole carbonyl, favoring sulfonamide-like enzyme interactions.
- Compounds 13/14 : Include chlorophenyl-piperazine groups, which are common in serotonin receptor modulators. Pharmacological reports indicate these derivatives exhibit CNS activity, suggesting the spirocyclic core itself may enhance blood-brain barrier penetration .
Thiazole- and Triazole-Containing Analogues
Compounds 4 and 5 from share structural motifs with the target molecule, including fluorophenyl and triazole groups. However, they lack the spirocyclic system and instead utilize thiazole and pyrazole rings. Key contrasts:
- Planarity: The thiazole/triazole derivatives in adopt near-planar conformations, whereas the spirocyclic core of the target compound imposes a non-planar, three-dimensional geometry. This difference may influence binding pocket compatibility in target proteins .
- Synthetic Routes : The target compound’s synthesis likely involves spirocyclization and sulfonylation steps, contrasting with the multi-step coupling of pre-formed heterocycles described in .
Phenylsulfonyl-Bearing Triazole Derivatives
details 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares the phenylsulfonyl group but replaces the spirocyclic core with a triazole-thioether linkage. Notable distinctions:
- Electrophilic Reactivity: The triazole-thioether in ’s compound may undergo nucleophilic substitution, whereas the target’s spirocyclic methanone is more chemically inert.
- Biological Targets : Triazole-thioethers are often explored as kinase inhibitors, while spirocyclic sulfonamides (like the target) are associated with GPCR modulation .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Spirocyclic Advantages : The rigidity of the 1-oxa-4,8-diazaspiro[4.5]decane core may improve metabolic stability compared to linear analogs, as seen in related diazaspiro compounds .
- Sulfonamide vs. Thioether Bioactivity : Phenylsulfonyl groups (target compound) are associated with carbonic anhydrase inhibition, whereas thioether-linked triazoles () often target redox-sensitive enzymes .
- Heterocyclic Diversity : Isoxazole (target) and triazole (–2) substituents offer distinct electronic profiles, affecting solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
